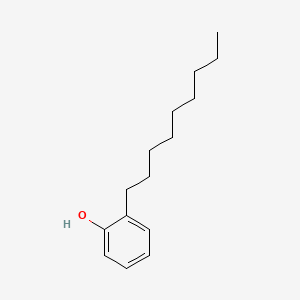

2-Nonylphenol

概要

説明

2-Nonylphenol is a family of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds can come in numerous structures, all of which may be considered alkylphenols. This compound is used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers . It has attracted attention due to its prevalence in the environment and its potential role as an endocrine disruptor and xenoestrogen .

準備方法

2-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve temperatures ranging from 100 to 200°C and pressures of 1 to 10 atmospheres . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the efficient production of nonylphenol .

化学反応の分析

2-Nonylphenol undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions include nonylphenol ethoxylates and various substituted nonylphenols .

科学的研究の応用

While the search results primarily focus on nonylphenol (NP) and its ethoxylates (NPEs), with specific mention of 4-nonylphenol, information regarding the specific applications of "2-nonylphenol" is limited. Here's a summary of what can be gathered about nonylphenols in general and their applications:

General Applications of Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs)

-

Industrial Applications:

- Surfactants: Nonylphenol ethoxylates are widely used as nonionic surfactants due to their excellent properties . They function as cleaning and washing agents, surface-active agents, and foaming agents .

- Detergents: Used in the production of laundry and dish detergents . Also used in household detergents outside of Europe .

- Paints, Resins, and Inks: Nonylphenols and their ethoxylates are used in products such as paints, floor covering materials, grout, sealants, varnishes, and the ink industry . They can act as emulsifiers and modifiers in paints .

- Textiles and Leather Processing: NPEs are used as cleaning agents, lubricants, and level dyeing agents in the textile industry . They are also used as textile auxiliaries and leather auxiliaries .

- Plastics and Rubber: Nonylphenols have been used as plasticizers and antioxidants in plastics and resins . They are used in the rubber and plastic industry as emulsion polymerization and dispersing agents .

- Lubricants and Additives: Nonylphenols are used in manufacturing lubricating oil additives . They can be found as lubricant oil additives and as overbased calcium salt nonylphenol which is used as a dispersant in hydraulic fluid and motor oil .

- Epoxy Resins: Used in many epoxy formulations, mainly in North America . They also act as catalysts in the curing of epoxy resins .

- Biocides and Pesticides: Used in biocides and pesticides . NPEs are used in agricultural pesticides .

-

Other applications:

- Antioxidants: Nonylphenols are used in manufacturing antioxidants . 4-nonylphenol can be used to produce tris(4-nonyl-phenyl) phosphite (TNPP), an antioxidant that protects polymers .

- Flame Retardants: 4-nonylphenol is used as an intermediate for the production of phosphate flame retardants .

- Formaldehyde Resins and Polyols: 4-nonylphenol is used as an intermediate for the production of formaldehyde resins and polyols used in the polyurethane industry .

- Mining: Phenolic oximes, produced from NP, are used as a reagent for the extraction and purification of copper from ore .

- Personal Care Products: Nonylphenols have been used as emulsifiers and modifiers in some personal care products .

- Stabilizers: Barium and calcium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC) .

- laboratory research: 4-nonylphenol was used in laboratory experiments .

Potential Hazards and Environmental Concerns

- Toxicity: 4-NP is acutely and chronically toxic to aquatic organisms .

- Estrogenic Effects: 4-NP and the ethoxylates are weakly estrogenic . Nonylphenol and some of its degradation products have shown estrogenic activity .

- Neurotoxicity: Nonylphenol has many destructive functions in various organs such as the brain and can cause inflammation in the brain .

Specific Mention of this compound

- One search result indicates that commercial nonylphenol may contain 10% this compound . Also, the product from alkylated phenol from reactors is a mixture of alkylphenols, predominantly para-substituted (4-nonylphenol) and occasionally ortho- substituted (this compound), with various isomeric, branched-chain nonyl groups .

Data Tables and Case Studies

The search results do not contain comprehensive data tables or well-documented case studies specifically focused on the applications of this compound.

作用機序

2-Nonylphenol exerts its effects primarily by mimicking estrogen, binding to estrogen receptors, and disrupting normal hormonal functions . It has been found to act as an agonist of the G protein-coupled estrogen receptor (GPER), interfering with various cellular pathways . This mimicry can lead to altered reproductive and developmental processes in exposed organisms .

類似化合物との比較

2-Nonylphenol is similar to other alkylphenols, such as octylphenol and nonylphenol ethoxylates . nonylphenol is unique due to its specific structure and the length of its alkyl chain, which influences its estrogenic activity and environmental persistence . Other similar compounds include:

Octylphenol: Another alkylphenol with a shorter eight-carbon tail.

This compound Ethoxylates: Derivatives of nonylphenol with ethoxy groups added, used as surfactants.

This compound’s unique properties make it a compound of significant interest in both industrial applications and environmental studies .

生物活性

2-Nonylphenol (NP) is a branched-chain alkylphenol primarily used in industrial applications, including as a surfactant and in the production of nonylphenol ethoxylates. This compound has garnered attention due to its endocrine-disrupting properties and potential health impacts. This article explores the biological activity of this compound, focusing on its neurotoxicity, estrogenic effects, and overall toxicity based on diverse research findings.

Overview of Biological Activity

This compound exhibits various biological activities that can lead to significant health implications. Key areas of concern include:

- Neurotoxicity : Research indicates that NP can induce oxidative stress and inflammation in neuronal cells, leading to neurodegenerative effects.

- Endocrine Disruption : NP has been shown to mimic estrogen, potentially affecting reproductive health and development.

- Toxicity Profiles : The compound's toxicity varies with dosage and exposure route, influencing its impact on human health and the environment.

Neurotoxicity Mechanisms

A study by Tabassum et al. (2021) highlighted several mechanisms through which NP exerts neurotoxic effects:

- Oxidative Stress : NP exposure increases reactive oxygen species (ROS) while decreasing antioxidant defenses, particularly glutathione levels. This imbalance can lead to cellular damage and lipid peroxidation in brain tissues .

- Astrocytic Activation : NP exposure elevates the production of glial fibrillary acidic protein (GFAP), indicating an inflammatory response in astrocytes. This activation is associated with impaired synaptic function and neurogenesis .

- Cell Cycle Disruption : Chronic NP exposure has been linked to abnormal apoptosis in neural stem cells, with studies showing increased caspase activity and decreased Bcl-2 expression, suggesting a shift towards pro-apoptotic signaling pathways .

Estrogenic Activity

This compound is recognized for its estrogen-like properties, which can disrupt normal hormonal functions:

- Potency : The estrogenic activity of NP is reported to be between three to six orders of magnitude less potent than estradiol but still significant enough to cause biological effects at concentrations as low as 10-20 µg/L .

- Reproductive Effects : Studies have shown that NP can affect reproductive performance, with observed feminizing effects in male offspring from exposed dams . However, findings regarding NP's impact on fertility remain inconsistent across different studies .

Toxicity Assessment

The toxicity profile of this compound varies based on exposure routes:

Case Studies

- Neurodevelopmental Study in Rats : A study found that oral administration of NP affected physical maturation and led to behavioral changes in male pups, suggesting developmental risks associated with prenatal exposure .

- Human Health Risk Assessment : A comprehensive evaluation indicated potential risks from environmental exposure to NP, particularly concerning endocrine disruption and reproductive health, emphasizing the need for further research into long-term effects on human populations .

- Children's Health Study : A case-control study in Taiwanese children suggested that while NP levels were relatively high, there was no direct correlation with ADHD symptoms, indicating variability in susceptibility among different populations .

特性

IUPAC Name |

2-nonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQQPOLDUKLAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073125 | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB] | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

293-297 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 20 °C/4 °C | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.59 (Air = 1) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C | |

| Record name | Nonylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellow, viscous liquid, Clear, straw colored, Colorless | |

CAS No. |

136-83-4, 25154-52-3 | |

| Record name | 2-Nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, nonyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R8721A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -10 °C (sets to glass below this temperature) | |

| Record name | NONYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。